Cas no 91874-98-5 (1,2-Benzenediol,4-naphtho[1,2-d]thiazol-2-yl-)
91874-98-5 structure
Product Name:1,2-Benzenediol,4-naphtho[1,2-d]thiazol-2-yl-
CAS No:91874-98-5
MF:C17H11NO2S
MW:293.339742898941
CID:808561
PubChem ID:124752
Update Time:2025-04-19
1,2-Benzenediol,4-naphtho[1,2-d]thiazol-2-yl- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenediol,4-naphtho[1,2-d]thiazol-2-yl-
- 2-(3,4-dihydroxyphenyl)naphtho(1,2-d)thiazole
- 91874-98-5
- 1,2-Benzenediol, 4-naphtho(1,2-d)thiazol-2-yl-, (3aS-(3aalpha,4beta,6aalpha))-
- SCHEMBL6230974
- 2-(3,4-dihydroxyphenyl)naphtho[1,2-d]-thiazole
-
- Inchi: 1S/C17H11NO2S/c19-13-7-5-11(9-14(13)20)17-18-16-12-4-2-1-3-10(12)6-8-15(16)21-17/h1-9,19-20H
- InChI Key: RZKXBQAPYSXJJU-UHFFFAOYSA-N
- SMILES: S1C(C2C=CC(=C(C=2)O)O)=NC2=C1C=CC1C=CC=CC2=1
Computed Properties
- Exact Mass: 293.051049
- Monoisotopic Mass: 293.051049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 0
- Complexity: 563
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.6
- XLogP3: 4.6
Experimental Properties
- Density: 1.499
- Boiling Point: 434.2°Cat760mmHg
- Flash Point: 216.4°C
- Refractive Index: 1.815
1,2-Benzenediol,4-naphtho[1,2-d]thiazol-2-yl- Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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